![molecular formula C7H6ClN3 B2380880 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine CAS No. 1951466-68-4](/img/structure/B2380880.png)
5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine is a heterocyclic compound with the CAS Number: 1951466-68-4 . It has a molecular weight of 167.6 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of 5-halo-1H-pyrazolo[3,4-C]pyridine scaffolds, which includes 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine, involves several steps . N-1 and N-2 are accessed through protection-group and N-alkylation reactions. C-3 is accessed through tandem borylation and Suzuki–Miyaura cross-coupling reactions. C-5 is accessed through Pd-catalysed Buchwald–Hartwig amination. C-7 is accessed through selective metalation with TMPMgCl. LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine is represented by the Inchi Code: 1S/C7H6ClN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 .Chemical Reactions Analysis
The compound can be selectively elaborated along multiple growth-vectors . This includes protection-group and N-alkylation reactions, tandem borylation and Suzuki–Miyaura cross-coupling reactions, Pd-catalysed Buchwald–Hartwig amination, and selective metalation with TMPMgCl .Physical And Chemical Properties Analysis
5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine is a solid at room temperature . The compound should be stored in a refrigerator .科学的研究の応用
Kinase Inhibitors and Anticancer Agents
- Application : 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine derivatives have been investigated as kinase inhibitors. For instance:
Neurological Disorders: TRKA Modulation
- Application : Molecular docking studies revealed that 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine derivatives (e.g., C03, C09, and C10) interact with TRKA, suggesting potential neuroprotective effects .
Vectorial Functionalization
- Application : Researchers have explored the synthesis and vectorial functionalization of 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine derivatives. Techniques like flash column chromatography were used for purification .
Substitution Patterns in Pyrazolo[3,4-b]pyridines
- Application : A review highlighted the substitution patterns of 1H-pyrazolo[3,4-b]pyridines. The 1H-isomers (substituted or unsubstituted at N1) predominate, providing insights for drug design .
作用機序
Target of Action
This compound belongs to the family of pyrazolopyridines , which have been extensively studied due to their structural similarity to the purine bases adenine and guanine . .
Mode of Action
As a member of the pyrazolopyridine family, it may interact with its targets in a manner similar to other pyrazolopyridines
Biochemical Pathways
Pyrazolopyridines, in general, have been implicated in a variety of biological activities , suggesting that they may interact with multiple pathways.
Result of Action
Given the structural similarity to purine bases, it is possible that this compound could have effects on cellular processes involving these molecules
Safety and Hazards
将来の方向性
The compound has potential applications in fragment-based drug discovery (FBDD) due to its ability to engage with the target protein through a wide variety of intermolecular interactions . It can be suitably elaborated to compliment a chosen target protein . The compound’s utility in FBDD has been demonstrated through the emulation of a hit-to-lead pathway .
特性
IUPAC Name |
5-chloro-2-methylpyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQMHEWNGKYCPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(N=CC2=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

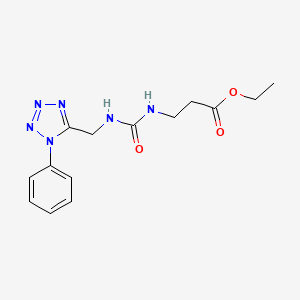

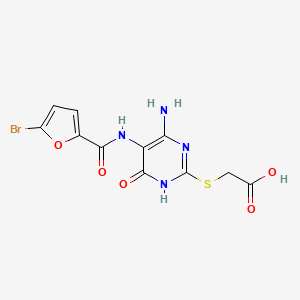

![2-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2380807.png)
![4,4,4-trifluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)butanamide](/img/structure/B2380809.png)
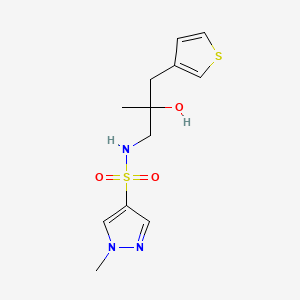
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2380811.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)
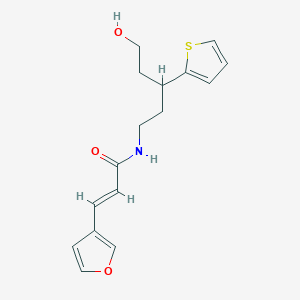
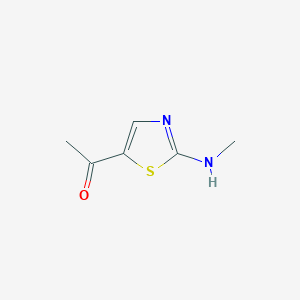
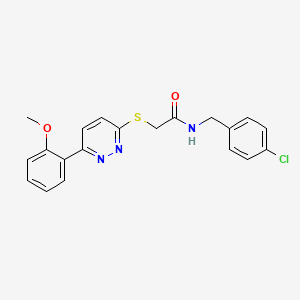
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)